molecular formula C8H20O2Si B3046972 Di-tert-butylsilanediol CAS No. 13321-36-3

Di-tert-butylsilanediol

Cat. No. B3046972
CAS RN: 13321-36-3
M. Wt: 176.33 g/mol
InChI Key: WLCHZGMNFDVFED-UHFFFAOYSA-N
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Description

Synthesis Analysis

In an acid medium, di-tert-butylsilanediol reacts with acyl chlorides to give the di-tert-butylchlorosilanol (2) and the carboxylic acid. A lithium salt of a silanol-carboxylic acid ester (5) is formed in the reaction of the lithiated diol with 2,2-dimethylpropionyl chloride .


Chemical Reactions Analysis

Di-tert-butylsilane can be used as a reagent to synthesize various compounds. For instance, it can be used to synthesize 1,1-di-tert-butyl-N-phenylsilanamine by dehydrogenative coupling with aniline in the presence of a supported gold catalyst. It can also be used to synthesize benzyloxy di-tert-butylsilane by dehydrocoupling of benzyl alcohol using NaOH as a catalyst .

Scientific Research Applications

Crystal Structure and Phase Transition

  • Low-Temperature Phase : Di-tert-butylsilanediol exhibits a reversible phase transition at 211 K. Its low-temperature structure is characterized by an ordered hydrogen-bonding system in a twinned monoclinic cell with space group C2/c (Bats, Scholz, & Lerner, 2002).

Reaction with Acyl Chlorides

  • Synthesis of Silanol-Carboxylic Acid Esters : Di-tert-butylsilanediol reacts with acyl chlorides in an acid medium to produce di-tert-butylchlorosilanol and carboxylic acids. A lithium salt of a silanol-carboxylic acid ester is formed in the reaction of the lithiated diol with 2,2-dimethylpropionyl chloride (Dippel et al., 1987).

Steric Interactions in Silicon Compounds

  • Synthesis of Overcrowded Molecules : During the attempted synthesis of di-tert-butylsilanediol, overcrowded molecules such as 1,1,3,3-tetra-tert-butyldisiloxane-1,3-diol and penta-tert-butyldisiloxanol are formed. These compounds exhibit strong intramolecular steric interactions (Weidenbruch, Pesel, & Hieu, 1980).

Formation of Borosilicate Compounds

  • Synthesis of Borosilicate Ring Compounds : The reaction of di-tert-butylsilanediol with 4-bromophenylboronic acid in toluene solutions at reflux temperatures results in the formation of borosilicate compounds, characterized by NMR and single crystal X-ray crystallography (Avent et al., 2002).

Applications in Organic Chemistry

  • Formation of 1,1-Di-tert-butylsilacyclopropanes : Di-tert-butylsilanediol is involved in the formation of 1,1-di-tert-butylsilacyclopropanes, which are useful reagents for various organic transformations, including stereoselective insertion reactions (Kroke, 2016).

Applications in Metal-Organic Frameworks

  • Synthesis of Mixed Dicarboxyl-Silanes : Di-tert-butylsilanediol is used in the formation of mixed dicarboxyl-silanes, which have potential applications in the synthesis of metal-organic frameworks and related materials (Lee et al., 2003).

Safety And Hazards

While specific safety data for di-tert-butylsilanediol is not available, it’s important to handle all chemicals with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

ditert-butyl(dihydroxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-7(2,3)11(9,10)8(4,5)6/h9-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCHZGMNFDVFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298949
Record name di-tert-butylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butylsilanediol

CAS RN

13321-36-3
Record name NSC127083
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name di-tert-butylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Di-tert-butylsilanediol
Reactant of Route 5
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